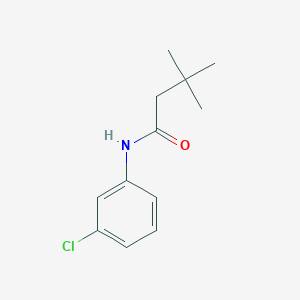
N-(3-chlorophenyl)-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-3,3-dimethylbutanamide, also known as CL-316,243, is a selective agonist of the beta-3 adrenergic receptor. It was first synthesized in the 1990s and has since been used in scientific research to study the beta-3 adrenergic receptor and its potential therapeutic applications.
Wirkmechanismus
N-(3-chlorophenyl)-3,3-dimethylbutanamide works by binding to and activating the beta-3 adrenergic receptor. This activation leads to an increase in the activity of the enzyme adenylate cyclase, which in turn increases the production of cyclic AMP (cAMP). cAMP activates protein kinase A (PKA), which then activates various downstream signaling pathways involved in thermogenesis and energy metabolism.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-3,3-dimethylbutanamide has been shown to increase thermogenesis and energy expenditure in animal models. It also increases the expression of genes involved in brown adipose tissue (BAT) differentiation and thermogenesis. In addition, N-(3-chlorophenyl)-3,3-dimethylbutanamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chlorophenyl)-3,3-dimethylbutanamide in lab experiments is its selectivity for the beta-3 adrenergic receptor. This allows for more specific targeting of this receptor and reduces the potential for off-target effects. However, one limitation is that it has only been studied in animal models and its effects in humans are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-chlorophenyl)-3,3-dimethylbutanamide. One area of interest is its potential as a therapeutic target for the treatment of obesity and metabolic disorders. Another area of interest is its potential as a tool for studying the beta-3 adrenergic receptor and its downstream signaling pathways. Further research is needed to fully understand the effects of N-(3-chlorophenyl)-3,3-dimethylbutanamide and its potential therapeutic applications.
Synthesemethoden
N-(3-chlorophenyl)-3,3-dimethylbutanamide can be synthesized through a multi-step process starting with 3-chlorobenzonitrile. This compound is first reacted with 2,2-dimethylpropanal to form an imine intermediate. The imine is then reduced to the corresponding amine using lithium aluminum hydride. The amine is then reacted with 3,3-dimethylbutanoyl chloride to form the final product, N-(3-chlorophenyl)-3,3-dimethylbutanamide.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-3,3-dimethylbutanamide has been used extensively in scientific research to study the beta-3 adrenergic receptor. This receptor is primarily found in adipose tissue and is involved in the regulation of energy metabolism and thermogenesis. N-(3-chlorophenyl)-3,3-dimethylbutanamide has been shown to increase thermogenesis and energy expenditure in animal models, making it a potential target for the treatment of obesity and metabolic disorders.
Eigenschaften
Produktname |
N-(3-chlorophenyl)-3,3-dimethylbutanamide |
|---|---|
Molekularformel |
C12H16ClNO |
Molekulargewicht |
225.71 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C12H16ClNO/c1-12(2,3)8-11(15)14-10-6-4-5-9(13)7-10/h4-7H,8H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
FAZAKPIYLARGAB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(=O)NC1=CC(=CC=C1)Cl |
Kanonische SMILES |
CC(C)(C)CC(=O)NC1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B261795.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B261807.png)
![1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B261812.png)
![Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B261815.png)
![2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B261820.png)
![Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)



![2-phenyl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B261829.png)

![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)